3-(2-Ethylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been reported to yield azetidines .
Industrial Production Methods: Industrial production of azetidines often involves the use of scalable and efficient synthetic routes. The use of microwave-assisted synthesis and catalytic processes are preferred due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like DIBAL-H.
Substitution: Substitution reactions, such as Suzuki-Miyaura cross-coupling, can be carried out using appropriate catalysts and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: DIBAL-H (Diisobutylaluminum hydride) for selective reduction.
Substitution: Palladium catalysts for Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms, such as allylalcohols.
Substitution: Functionalized azetidines with various substituents.
Scientific Research Applications
3-(2-Ethylphenyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)azetidine is primarily driven by its ring strain, which makes it highly reactive under appropriate conditions . The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets and pathways . These interactions are crucial for its applications in drug discovery and material science.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2-Ethylphenyl)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This unique combination makes it suitable for a wide range of applications, from synthetic chemistry to medicinal research .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2-ethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-9-5-3-4-6-11(9)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |
InChI Key |
SOCYPUPVKVEQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.